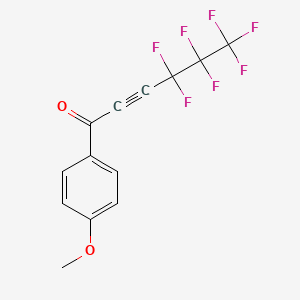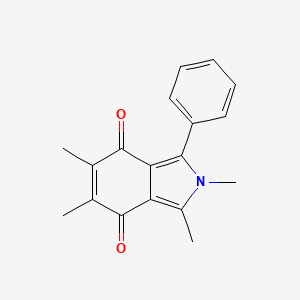
1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione is a heterocyclic compound characterized by its isoindole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out under solvent-free conditions with simple heating, making it a relatively straightforward and efficient process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate is common for purification .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism by which 1,2,5,6-Tetramethyl-3-phenyl-2H-isoindole-4,7-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to specific receptors or enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
N-isoindoline-1,3-dione: Shares a similar isoindole core but differs in substitution patterns.
Phthalimides: Known for their biological and pharmaceutical significance, these compounds also contain the isoindole-1,3-dione structure.
Indole Derivatives: While structurally different, indole derivatives share some chemical reactivity and biological activity with isoindole compounds.
Propiedades
Número CAS |
90685-45-3 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
1,2,5,6-tetramethyl-3-phenylisoindole-4,7-dione |
InChI |
InChI=1S/C18H17NO2/c1-10-11(2)18(21)15-14(17(10)20)12(3)19(4)16(15)13-8-6-5-7-9-13/h5-9H,1-4H3 |
Clave InChI |
NTEJEUFSWDBOGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(N(C(=C2C1=O)C)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


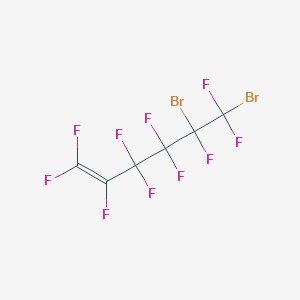

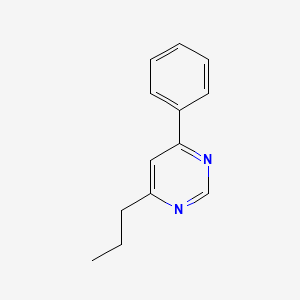

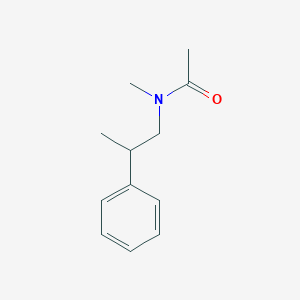
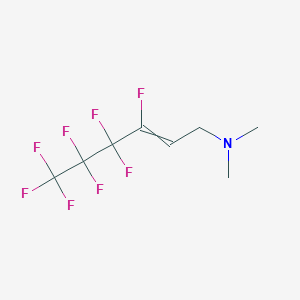

![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
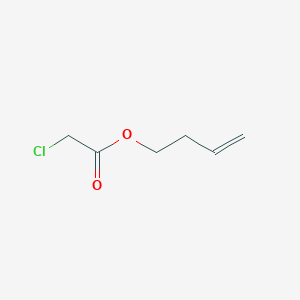
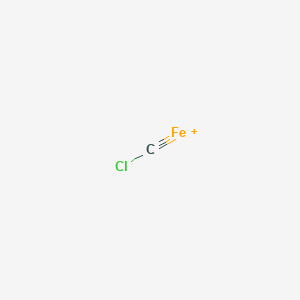
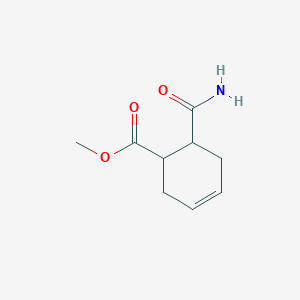
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)
